molecular formula C11H11Cl3N2O2 B11053916 Propanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-2-methyl-

Propanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-2-methyl-

Cat. No. B11053916
M. Wt: 309.6 g/mol
InChI Key: YSIAAVBFFUMJIS-UHFFFAOYSA-N
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Description

Propanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-2-methyl- is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a propanimidoyl chloride group and a 3,4-dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-2-methyl- typically involves multiple steps:

  • Formation of the Propanimidoyl Chloride Group: : This can be achieved by reacting propanamide with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

    CH₃CH₂CONH₂+SOCl₂CH₃CH₂C(Cl)NH₂+SO₂+HCl\text{CH₃CH₂CONH₂} + \text{SOCl₂} \rightarrow \text{CH₃CH₂C(Cl)NH₂} + \text{SO₂} + \text{HCl} CH₃CH₂CONH₂+SOCl₂→CH₃CH₂C(Cl)NH₂+SO₂+HCl

  • Introduction of the 3,4-Dichlorophenyl Group: : The 3,4-dichlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate with 3,4-dichloroaniline in the presence of a base such as triethylamine (TEA).

  • Formation of the Final Compound: : The final step involves the coupling of the intermediate with a carbonylating agent such as phosgene (COCl₂) to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Propanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-2-methyl- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The compound is highly reactive in nucleophilic substitution reactions due to the presence of the chloride group. Common reagents include amines, alcohols, and thiols.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.

    Substitution: Amines, alcohols, thiols, often in the presence of a base like TEA.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides, esters, or thioesters.

Scientific Research Applications

Chemistry

In organic chemistry, propanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-2-methyl- is used as a building block for the synthesis of more complex molecules. Its reactive functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.

Medicine

In medicinal chemistry, propanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-2-methyl- is explored for its potential as a drug candidate. Its ability to form stable conjugates with various biomolecules makes it a promising compound for drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of propanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-2-methyl- involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the chloride group, which can be displaced by nucleophiles. The molecular targets include amino groups on proteins and nucleic acids, leading to the formation of stable conjugates.

Comparison with Similar Compounds

Similar Compounds

  • Propanimidoyl chloride, N-[[[(4-chlorophenyl)amino]carbonyl]oxy]-2-methyl-
  • Propanimidoyl chloride, N-[[[(2,4-dichlorophenyl)amino]carbonyl]oxy]-2-methyl-
  • Propanimidoyl chloride, N-[[[(3,5-dichlorophenyl)amino]carbonyl]oxy]-2-methyl-

Uniqueness

Propanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-2-methyl- is unique due to the specific positioning of the dichloro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.

properties

Molecular Formula

C11H11Cl3N2O2

Molecular Weight

309.6 g/mol

IUPAC Name

[(1-chloro-2-methylpropylidene)amino] N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C11H11Cl3N2O2/c1-6(2)10(14)16-18-11(17)15-7-3-4-8(12)9(13)5-7/h3-6H,1-2H3,(H,15,17)

InChI Key

YSIAAVBFFUMJIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NOC(=O)NC1=CC(=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

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